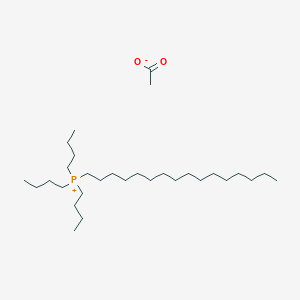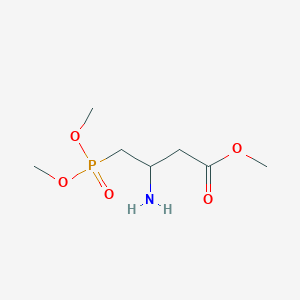
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is an organic compound with a complex structure that includes an amino group, a dimethoxyphosphoryl group, and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the dimethoxyphosphoryl group. The amino group can be introduced through subsequent reactions involving amination reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethoxyphosphoryl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce amines or alcohols.
科学研究应用
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context. The dimethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate
Uniqueness
Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
属性
CAS 编号 |
116139-41-4 |
|---|---|
分子式 |
C7H16NO5P |
分子量 |
225.18 g/mol |
IUPAC 名称 |
methyl 3-amino-4-dimethoxyphosphorylbutanoate |
InChI |
InChI=1S/C7H16NO5P/c1-11-7(9)4-6(8)5-14(10,12-2)13-3/h6H,4-5,8H2,1-3H3 |
InChI 键 |
RUKVFWHGSDUSPI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CP(=O)(OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


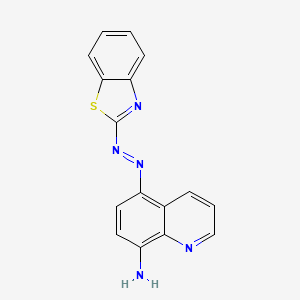
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
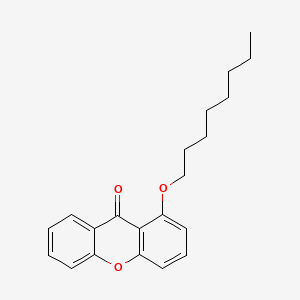
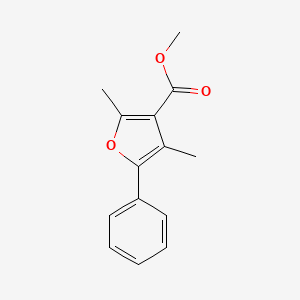

![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
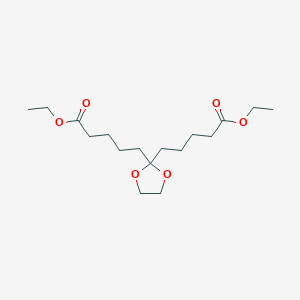
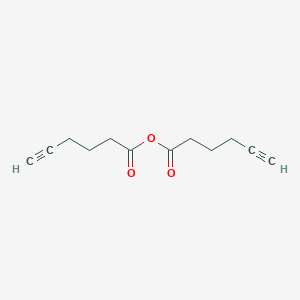
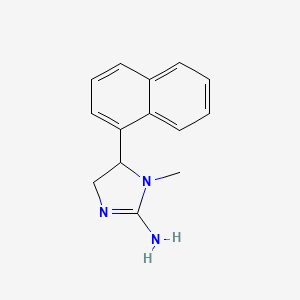
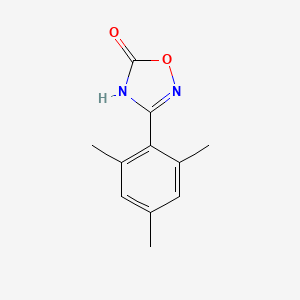

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
